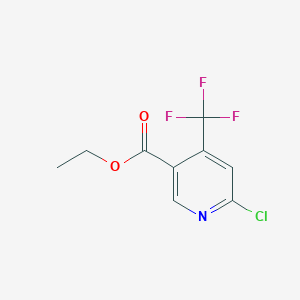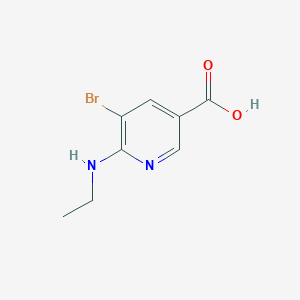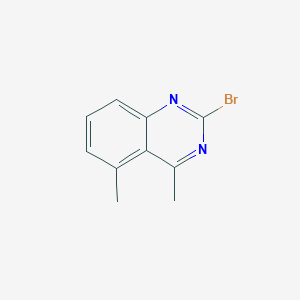
2-((5S)-5-Aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5S)-5-Aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydropyran ring and an acetonitrile group. The presence of the amino group in the tetrahydropyran ring makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-((5S)-5-Aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-aminotetrahydropyran with acetonitrile in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 2-((5S)-5-Aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Nitro or imine derivatives.
Reduction: Primary amines.
Substitution: Substituted tetrahydropyran derivatives.
Wissenschaftliche Forschungsanwendungen
2-((5S)-5-Aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme mechanisms and as a building block for bioactive compounds.
Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-((5S)-5-Aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate various biochemical pathways, making the compound valuable in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
2-Aminotetrahydropyran: Lacks the acetonitrile group, making it less versatile in synthetic applications.
2-Cyanotetrahydropyran: Lacks the amino group, limiting its biological activity.
5-Aminopentanenitrile: Similar structure but lacks the tetrahydropyran ring, affecting its chemical reactivity.
Uniqueness: 2-((5S)-5-Aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride is unique due to the presence of both the amino and nitrile groups within the tetrahydropyran ring. This combination enhances its reactivity and makes it a valuable intermediate in various chemical and biological processes.
Eigenschaften
Molekularformel |
C7H13ClN2O |
|---|---|
Molekulargewicht |
176.64 g/mol |
IUPAC-Name |
2-[(5S)-5-aminooxan-2-yl]acetonitrile;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c8-4-3-7-2-1-6(9)5-10-7;/h6-7H,1-3,5,9H2;1H/t6-,7?;/m0./s1 |
InChI-Schlüssel |
OVDPKJIFNRDLQO-OXIGJRIQSA-N |
Isomerische SMILES |
C1CC(OC[C@H]1N)CC#N.Cl |
Kanonische SMILES |
C1CC(OCC1N)CC#N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,5-Dioxaspiro[3.5]nonan-8-yl)ethan-1-amine](/img/structure/B13014615.png)

![tert-butyl N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-6-yl]carbamate](/img/structure/B13014621.png)


![5-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13014632.png)
![2-Azabicyclo[2.2.1]heptan-6-one](/img/structure/B13014633.png)
![6-Benzyl-3-thia-6-azabicyclo[3.1.1]heptane-3,3-dione](/img/structure/B13014635.png)
![2-(2-Aminoethyl)-6-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13014638.png)

![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine](/img/structure/B13014659.png)

![1-(1,1-Dioxidobenzo[d]isothiazol-3-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13014673.png)
